Cas no 4374-44-1 (2,2-dimethyl-4-phenylbutanoic acid)

2,2-Dimethyl-4-phenylbutanoic acid is a branched-chain carboxylic acid featuring a phenyl substituent, making it a versatile intermediate in organic synthesis. Its sterically hindered structure, due to the geminal dimethyl group, enhances stability and influences reactivity, particularly in esterification and amidation reactions. The phenyl group provides aromatic character, enabling applications in pharmaceuticals, agrochemicals, and specialty chemicals. This compound is valued for its predictable reactivity and utility in constructing complex molecular frameworks. Its solid form and moderate solubility in common organic solvents facilitate handling in laboratory and industrial settings. Suitable for fine chemical synthesis, it offers a balance of steric and electronic properties for tailored functionalization.
2,2-dimethyl-4-phenylbutanoic acid structure
4374-44-1 structure
Product Name:2,2-dimethyl-4-phenylbutanoic acid
CAS No:4374-44-1
MF:C12H16O2
MW:192.254243850708
CID:929165
PubChem ID:12473719
Update Time:2025-05-20

2,2-dimethyl-4-phenylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2,2-Dimethyl-4-phenylbutyricacid
    • 2,2-dimethyl-4-phenylbutanoic acid
    • benzenebutanoic acid, α,α-dimethyl-
    • LogP
    • 4374-44-1
    • MFCD16303498
    • GMOZKMQQJYBLTL-UHFFFAOYSA-N
    • DTXSID40499611
    • 2,2-dimethyl-4-phenylbutanoicacid
    • AKOS014320377
    • SCHEMBL173883
    • F52131
    • 2,2-dimethyl-4-phenyl-butanoic acid
    • F2147-6421
    • CS-0358929
    • 2,2-dimethyl-4-phenyl-butyric acid
    • Inchi: 1S/C12H16O2/c1-12(2,11(13)14)9-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,13,14)
    • InChI Key: GMOZKMQQJYBLTL-UHFFFAOYSA-N
    • SMILES: OC(C(C)(C)CCC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 192.11508
  • Monoisotopic Mass: 192.115029749g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3
  • Topological Polar Surface Area: 37.3Ų

Experimental Properties

  • Density: 1.05  
  • Melting Point: 98~99.5℃
  • Boiling Point: 307 ℃ at 760mmHg
  • Flash Point: 204.1 ℃
  • Refractive Index: 1.522                  
  • PSA: 37.3

2,2-dimethyl-4-phenylbutanoic acid Pricemore >>

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Additional information on 2,2-dimethyl-4-phenylbutanoic acid

Professional Introduction to 2,2-dimethyl-4-phenylbutanoic Acid (CAS No. 4374-44-1)

2,2-dimethyl-4-phenylbutanoic acid, identified by its Chemical Abstracts Service number CAS No. 4374-44-1, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, characterized by its unique structural properties, has garnered attention for its potential applications in various scientific and industrial domains.

The molecular structure of 2,2-dimethyl-4-phenylbutanoic acid consists of a butanoic acid backbone with two methyl groups at the second carbon and a phenyl group at the fourth carbon. This arrangement contributes to its distinct chemical behavior and reactivity, making it a valuable intermediate in synthetic chemistry. The presence of the phenyl group enhances its interaction with biological systems, which has been a focal point in recent research.

In recent years, 2,2-dimethyl-4-phenylbutanoic acid has been explored for its potential role in drug development. Studies have indicated that this compound exhibits promising pharmacological properties, particularly in the context of anti-inflammatory and analgesic treatments. The phenyl group's ability to engage with biological targets suggests that it could be a key component in designing novel therapeutic agents.

One of the most intriguing aspects of 2,2-dimethyl-4-phenylbutanoic acid is its utility as a building block in organic synthesis. Researchers have leveraged its structural features to develop new methodologies for constructing complex molecules. For instance, its reactivity with various nucleophiles has been harnessed to create more intricate derivatives that could have applications in materials science and fine chemical production.

The compound's stability under various conditions makes it an attractive candidate for industrial processes. Its resistance to degradation under thermal and chemical stress ensures that it can be stored and handled efficiently, reducing costs associated with production and purification. This stability has been particularly noted in studies focusing on large-scale synthesis and application in pharmaceutical manufacturing.

Recent advancements in computational chemistry have further illuminated the potential of 2,2-dimethyl-4-phenylbutanoic acid. Molecular modeling studies have revealed insights into its interaction with biological targets, providing a foundation for rational drug design. These simulations have helped researchers predict the compound's behavior in vivo, guiding the development of more effective and targeted therapies.

The pharmacokinetic properties of 2,2-dimethyl-4-phenylbutanoic acid are also subjects of ongoing investigation. Research has focused on understanding how the compound is metabolized and excreted by the body. This knowledge is crucial for optimizing dosages and minimizing potential side effects. By elucidating these pathways, scientists aim to enhance the therapeutic index of derivatives based on this compound.

In addition to its pharmaceutical applications, 2,2-dimethyl-4-phenylbutanoic acid has shown promise in agricultural research. Its structural features make it a viable candidate for developing new pesticides and herbicides. By modifying its chemical properties, researchers hope to create compounds that are more effective at controlling pests while being environmentally friendly.

The synthesis of 2,2-dimethyl-4-phenylbutanoic acid itself is an area of active interest. Chemists have developed several synthetic routes to produce this compound efficiently. These methods often involve multi-step reactions that require careful optimization to ensure high yields and purity. Advances in catalytic processes have particularly contributed to improving the scalability of these synthetic pathways.

The role of CAS No. 4374-44-1 in academic research cannot be overstated. It serves as a reference point for numerous studies exploring new chemical entities and their applications. The compound's well-documented properties make it an ideal candidate for teaching purposes, helping students understand complex concepts in organic chemistry and pharmacology.

The future prospects for 2,2-dimethyl-4-phenylbutanoic acid are bright, with ongoing research uncovering new possibilities for its use. As computational tools become more sophisticated and synthetic methodologies advance, the potential applications of this compound are likely to expand further. Scientists continue to explore its interactions with biological systems and its role in developing innovative solutions across multiple disciplines.

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